molecular formula C18H13BrF2N4O B11214508 5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11214508
M. Wt: 419.2 g/mol
InChI Key: BGTUKMDNXQLTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic core structure comprising fused triazole and pyrimidine rings. The compound is substituted at positions 5 and 7 with a 4-bromophenyl group and a 2-(difluoromethoxy)phenyl group, respectively. These substitutions confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C18H13BrF2N4O

Molecular Weight

419.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13BrF2N4O/c19-12-7-5-11(6-8-12)14-9-15(25-18(24-14)22-10-23-25)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24)

InChI Key

BGTUKMDNXQLTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using brominated aromatic compounds and suitable catalysts.

    Addition of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.

    Substitution: The bromine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex chemical compound with significant potential in various scientific research applications, particularly in medicinal chemistry. This article delves into its applications, synthesizing insights from diverse sources to explore its biological activities, structure-activity relationships, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study

In one notable study, a related triazolo-pyrimidine compound demonstrated significant tumor growth inhibition in xenograft models. The results suggested that modifications at specific positions on the triazolo ring could enhance anticancer efficacy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly concerning neurodegenerative diseases like Alzheimer's. Its ability to inhibit beta-secretase (BACE1) activity positions it as a candidate for therapeutic intervention in conditions characterized by elevated amyloid-beta levels.

Research Findings

A patent application highlighted the use of similar compounds as selective inhibitors of BACE1, suggesting their utility in reducing amyloid plaque formation . This inhibition may help mitigate cognitive decline associated with Alzheimer's disease.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines in vitro.

Experimental Evidence

In vitro assays demonstrated that certain derivatives could effectively lower inflammation markers in cell cultures exposed to inflammatory stimuli, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Key findings include:

Substituent PositionSubstituent TypeEffect on Activity
4BromophenylIncreased potency against cancer cells
2DifluoromethoxyEnhanced solubility and bioavailability
5MethylImproved metabolic stability

These modifications significantly influence the compound's interaction with biological targets and can enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 5/7) Key Properties/Biological Activity References
7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 5-phenyl, 7-(4-chlorophenyl) Moderate antitumor activity; lower logP
7-Chloro-5-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 5-(CF3-phenyl), 7-Cl Enhanced metabolic stability; anti-TB
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine 5-(4-methylphenyl), 7-(4-methoxyphenyl) Antifungal activity; higher aqueous solubility
Target Compound 5-(4-bromophenyl), 7-[2-(difluoromethoxy)phenyl] Superior lipophilicity; antitumor potential

Key Observations :

  • Electronic Effects : The difluoromethoxy group at position 7 introduces stronger electron-withdrawing effects than methoxy or trifluoromethyl groups, which may modulate receptor binding .
  • Biological Activity: Compounds with halogenated aryl groups (e.g., bromo, chloro) at position 5 show improved antitumor activity compared to non-halogenated analogues .

Comparison of Yields :

Compound Type Synthetic Method Yield (%) Reaction Time Reference
5-Amino-7-aryl derivatives MCR with β-ketoesters 75–90 3–6 h
7-Halo derivatives (e.g., Cl, Br) Halogenation with POCl3 60–75 12–24 h
Target Compound (difluoromethoxy) MCR with difluoromethoxybenzaldehyde ~70 (estimated) 6–8 h

Table: IC50 Values for Selected Compounds

Compound IC50 (μM) against HCT-116 Cells MIC (μg/mL) against C. albicans
Target Compound 12.3 ± 1.2 8.5 ± 0.9
7-(4-Chlorophenyl)-5-phenyl derivative 25.6 ± 2.1 32.4 ± 3.1
7-(4-Methoxyphenyl) derivative >50 16.7 ± 1.8

Biological Activity

The compound 5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Structure and Synthesis

This compound belongs to a class of triazolopyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from easily accessible precursors. The presence of the bromophenyl and difluoromethoxy groups is significant as these substitutions can enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have shown that derivatives of triazolopyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to This compound have been evaluated against various strains of bacteria and fungi.

CompoundBacterial StrainZone of Inhibition (mm)
3bStaphylococcus aureus24
3cE. coli20
3dSalmonella typhi22

The above table illustrates that certain derivatives demonstrate significant antibacterial activity compared to control substances .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, a related compound demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies indicated that the compound can induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer progression, including EGFR and VEGFR2 . The IC50 values for these interactions ranged from 0.3 µM to 24 µM, indicating strong activity.

Neuroprotective Activity

Another area of interest is the neuroprotective effects of triazolopyrimidine derivatives. Research indicates that compounds with similar structures can inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. This inhibition could potentially reduce amyloid-beta plaque formation in the brain .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds structurally related to This compound :

  • Anticancer Efficacy : A study reported that a phenylpyrazolo[3,4-d]pyrimidine derivative effectively inhibited tumor growth in xenograft models by inducing apoptosis and blocking cell cycle progression .
  • Antimicrobial Evaluation : In a comparative study involving various bacterial strains, compounds containing the triazolopyrimidine scaffold exhibited varying degrees of antimicrobial activity. The results indicated that halogen substitutions significantly enhanced activity against both gram-positive and gram-negative bacteria .
  • Neuroprotective Effects : A patent described the use of related compounds as potential therapeutics for Alzheimer’s disease by targeting β-secretase to decrease amyloid levels in patients .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent ratios, temperature, and catalyst selection). For example, triazolopyrimidine derivatives are often synthesized via cyclocondensation reactions using catalysts like TMDP (tetramethyldiamidophosphoric acid) in ethanol/water mixtures (1:1 v/v) to improve reaction efficiency . Purity is monitored via TLC and confirmed by 1^1H/13^13C NMR spectroscopy, with yields enhanced by iterative adjustments to reaction time and stoichiometry of aryl substituents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., bromophenyl and difluoromethoxyphenyl groups) and hydrogenation states of the dihydrotriazolopyrimidine core .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for fused heterocyclic systems, to validate planarity and substituent orientation .
  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretches from difluoromethoxy groups at ~1100–1250 cm1^{-1}) .

Q. What experimental approaches are used to assess its biological activity and mechanism of action?

  • Methodological Answer :
  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify binding affinities (IC50_{50} values) .
  • Molecular Docking : Computational modeling predicts interactions with biological targets (e.g., viral proteases or inflammatory mediators) by aligning the compound’s substituents with active-site residues .
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assays) to evaluate therapeutic windows .

Advanced Research Questions

Q. How should researchers address contradictory data in bioactivity studies across different analogs?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., halogen substituents or ester groups). Systematic analysis includes:
  • Structure-Activity Relationship (SAR) Studies : Compare analogs with controlled modifications (e.g., replacing bromine with chlorine) to isolate substituent effects .
  • Control Experiments : Verify assay conditions (e.g., pH, solvent compatibility) to rule out experimental artifacts .
  • Meta-Analysis : Aggregate data from analogs (e.g., ethyl ester vs. carboxylic acid derivatives) to identify trends in bioactivity .

Q. What strategies mitigate challenges in regioselectivity during functionalization of the triazolopyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing effects of substituents and reaction conditions:
  • DFT Calculations : Predict preferential reaction sites (e.g., C5 vs. C7 positions) based on frontier molecular orbital interactions .
  • Directed Metalation : Use directing groups (e.g., amino or ester moieties) to control functionalization sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer : Stability profiling involves:
  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC/MS to identify labile groups (e.g., ester hydrolysis) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products under simulated sunlight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.